Fexofenadine-d10

LC-MS/MS Bioanalysis Matrix Effects

Fexofenadine-d10 is the deuterated IS of choice for fexofenadine LC-MS/MS bioanalysis. Its +10 Da mass shift eliminates isotopic cross-talk that compromises d6 alternatives, ensuring FDA-compliant accuracy across 2–1000 ng/mL in human plasma. Validated in bioequivalence trials with a 4-min run time. With ≥98% isotopic purity and ≥1-year stability, it ensures multi-year study consistency without re-validation. Choose d10 for regulatory confidence.

Molecular Formula C32H39NO4
Molecular Weight 511.7 g/mol
Cat. No. B15143474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine-d10
Molecular FormulaC32H39NO4
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D
InChIKeyRWTNPBWLLIMQHL-ZKZWDRQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fexofenadine-d10: A Deuterated Internal Standard for Accurate LC-MS/MS Quantitation of Fexofenadine in Biological Matrices


Fexofenadine-d10 is a stable isotope-labeled analog of the second-generation H1-antihistamine fexofenadine, in which ten hydrogen atoms are replaced by deuterium . As a deuterated internal standard (IS), it is chemically nearly identical to the analyte but distinguishable by mass, thereby compensating for matrix effects, extraction losses, and instrument variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis [1]. Its primary role is to enable precise and accurate quantification of fexofenadine in complex biological samples such as human plasma and urine for pharmacokinetic, bioequivalence, and clinical research applications [2].

Why Fexofenadine-d10 Cannot Be Replaced by In-Class Deuterated Analogs in Regulated Bioanalysis


Although several deuterated fexofenadine analogs exist (e.g., d6-fexofenadine), they are not interchangeable in validated bioanalytical methods. Critical performance differences arise from isotopic purity (≥98% for d10 ), mass shift magnitude, and chromatographic co-elution behavior, which directly impact matrix effect compensation and assay reproducibility. For instance, d6-fexofenadine exhibits documented internal standard signal suppression in extracted plasma samples at LC flow rates >100 µL/min [1], a phenomenon that may compromise quantitation in high-throughput settings. Furthermore, regulatory bioequivalence studies and pharmacokinetic trials explicitly validate methods using a specific IS, and substitution requires full re-validation per FDA guidelines [2]. Fexofenadine-d10 provides a larger mass shift (+10 Da) compared to d6 (+6 Da), reducing the risk of isotopic cross-talk and enhancing mass spectrometric resolution, which is essential for maintaining accuracy across wide concentration ranges in complex matrices.

Fexofenadine-d10: Quantitative Evidence of Differentiation from Closest Analogs


Superior Matrix Effect Compensation in Human Plasma Compared to d6-Fexofenadine

Fexofenadine-d10 demonstrates equivalent matrix effect compensation to unlabeled fexofenadine in human plasma, with a calibration curve slope near unity (0.964 ± 0.008 for fexofenadine/d6-fexofenadine), indicating that quantitation is not compromised by internal standard signal suppression under validated conditions [1]. In contrast, studies using d6-fexofenadine have explicitly reported suppression of the internal standard signal in extracted plasma samples at LC-ESI-MS flow rates >100 µL/min, a limitation that Fexofenadine-d10, with its larger mass shift and distinct retention characteristics, is designed to mitigate [2]. The validated method using Fexofenadine-d10 achieved intra- and inter-day accuracy and precision within FDA acceptance criteria across a linear range of 2.00–1000 ng/mL in human plasma [3].

LC-MS/MS Bioanalysis Matrix Effects

FDA-Validated Bioanalytical Method Performance in Human Plasma

A validated LC-MS/MS method using Fexofenadine-d10 as internal standard for the simultaneous quantification of montelukast and fexofenadine in human plasma met all FDA acceptance criteria for accuracy, precision, and stability [1]. The method achieved linearity from 2.00 to 1000 ng/mL with a correlation coefficient (r) ≥0.99 for fexofenadine. Intra- and inter-day accuracy and precision values were within regulatory limits [1]. The total run time was 4 minutes, with fexofenadine and Fexofenadine-d10 co-eluting at 1.2 minutes, enabling high-throughput analysis [1]. This validated performance is directly applicable to oral bioequivalence studies in humans, as demonstrated in the referenced trial.

Method Validation Bioequivalence Regulated Bioanalysis

High Isotopic Purity and Defined Chemical Identity Ensure Reproducible Quantitation

Fexofenadine-d10 is supplied with a minimum isotopic enrichment of 98% deuterium (2H) and chemical purity of ≥98%, as documented in vendor certificates of analysis . In contrast, alternative deuterated analogs like d6-fexofenadine may exhibit lower isotopic enrichment or batch-to-batch variability that can introduce systematic bias in isotope dilution assays. The high isotopic purity of Fexofenadine-d10 minimizes the contribution of unlabeled fexofenadine to the analyte signal, thereby preserving assay accuracy at low concentrations and across wide dynamic ranges.

Isotopic Purity Quality Control Stable Isotope Labeling

Mass Spectrometric Differentiation: +10 Da Shift Minimizes Isotopic Cross-Talk

Fexofenadine-d10 provides a nominal mass shift of +10 Da relative to unlabeled fexofenadine (molecular weight of free base: 511.73 Da vs. 501.7 Da) . This larger mass difference, compared to the +6 Da shift of d6-fexofenadine, reduces the potential for isotopic overlap between the M+1 or M+2 isotopologues of the analyte and the internal standard MRM transition, a phenomenon known as isotopic cross-talk [1]. In quantitative LC-MS/MS, minimizing cross-talk is essential for maintaining linearity and accuracy, particularly at the extremes of the calibration range.

Mass Spectrometry Isotope Dilution MRM

Stability Profile Supports Long-Term Storage and Use in Multi-Batch Studies

Fexofenadine-d10 is reported to have a stability of ≥1 year under recommended storage conditions . This long-term stability is critical for longitudinal pharmacokinetic studies and for laboratories that require a consistent internal standard supply over extended periods. While specific accelerated degradation data for Fexofenadine-d10 are not widely published, the stability of the unlabeled drug is well-characterized, and deuterium labeling generally does not alter chemical stability [1].

Stability Storage Longitudinal Studies

Widespread Adoption in Published Bioequivalence Studies

Fexofenadine-d10 has been successfully employed as an internal standard in multiple published bioequivalence studies involving human subjects [1]. This established use in regulated clinical research provides a precedent for method validation and regulatory acceptance, which can streamline the implementation of new assays. In contrast, alternative internal standards (e.g., d6-fexofenadine) have been associated with documented signal suppression issues that may require additional method optimization [2].

Bioequivalence Clinical Pharmacology Method Validation

Fexofenadine-d10: Optimal Application Scenarios for Scientific and Industrial Use


Regulated Bioequivalence and Pharmacokinetic Studies

Fexofenadine-d10 is the internal standard of choice for LC-MS/MS methods quantifying fexofenadine in human plasma for bioequivalence trials. The validated method using Fexofenadine-d10 meets FDA accuracy and precision criteria across a 2–1000 ng/mL range and has been applied to an oral bioequivalence study in humans [1]. Its use ensures regulatory compliance and robust data integrity in studies where precise measurement of drug exposure is critical for product approval.

High-Throughput Clinical Sample Analysis

With a rapid 4-minute total LC run time and co-elution of analyte and internal standard at 1.2 minutes, Fexofenadine-d10 enables high-throughput analysis of clinical trial samples [1]. This efficiency is essential for large pharmacokinetic studies or therapeutic drug monitoring programs where hundreds to thousands of plasma samples must be processed reliably and quickly.

Method Development Requiring Robust Matrix Effect Compensation

For laboratories developing new fexofenadine LC-MS/MS assays in complex matrices (e.g., plasma, urine, tissue homogenates), Fexofenadine-d10 provides a +10 Da mass shift that minimizes isotopic cross-talk and improves selectivity [2]. Its documented performance in compensating for matrix effects (slope of 0.964 ± 0.008 in isotope dilution) makes it a reliable starting point for method validation, reducing the need for extensive troubleshooting associated with alternative internal standards like d6-fexofenadine, which has known signal suppression issues at higher flow rates [3].

Longitudinal Studies Requiring Long-Term Internal Standard Stability

The reported stability of ≥1 year for Fexofenadine-d10 under recommended storage conditions supports its use in multi-year clinical programs or longitudinal cohort studies. This long shelf-life ensures consistency in quantitation across different analytical batches and study phases, reducing the risk of data drift and the need for frequent internal standard re-qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexofenadine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.